molecular formula C23H25NO5 B13435288 (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate

Cat. No.: B13435288
M. Wt: 395.4 g/mol
InChI Key: DJGDNODXKWECBD-QXGSISKLSA-N
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Description

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate is a chemical compound that belongs to the class of dibenzo[b,e]oxepin derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade reaction of etherification and C–C coupling cyclization of α-bromoacetophenones with phenols . Another method utilizes iron(II) promoted direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids . These methods offer high yields and regioselectivity under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, iron(II) chloride, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various oxepin derivatives, which have been studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition leads to the suppression of cytokine production and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b17-11-;2-1-

InChI Key

DJGDNODXKWECBD-QXGSISKLSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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